molecular formula C13H13N3O3S B2364598 (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797559-65-9

(5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2364598
CAS RN: 1797559-65-9
M. Wt: 291.33
InChI Key: OYZLNDPWHVSXNP-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Modification

  • Innovative Synthesis Techniques: Research by Sobenina et al. (2005) demonstrated selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles, which shares a similar isoxazole core with the compound . The study highlighted methods for synthesizing isoxazole derivatives, potentially applicable to the target compound's synthesis (Sobenina et al., 2005).
  • Bioisosteres and Biological Activities: Hillgren et al. (2010) synthesized a library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, aiming at potent inhibitors for type III secretion in Gram-negative bacteria. This highlights the potential bioactivity of thiazolyl and isoxazolyl methanones (Hillgren et al., 2010).

Potential Anticancer and Antimicrobial Applications

  • Anticancer and Antimicrobial Potency: A study by Hafez et al. (2016) on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives showed significant antimicrobial and anticancer activity. This suggests that structurally complex methanones may have promising bioactive properties (Hafez et al., 2016).
  • Synthesis of Bioactive Methanones: Research by Landage et al. (2019) involved synthesizing novel thiazolyl pyrazole and benzoxazole derivatives, demonstrating good antibacterial activity. This underscores the potential of such derivatives for developing new antibacterial agents (Landage et al., 2019).

Chemical Transformation and Ring Contraction Mechanisms

  • Ring Contraction Mechanisms: Studies by Cordero et al. (2003) on the selective ring contraction of 5-spirocyclopropane isoxazolidines to beta-lactams under acidic conditions provide insight into potential transformations of cyclopropane and isoxazole rings, relevant for understanding the chemical behavior of the compound (Cordero et al., 2003).

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-12(10-5-11(19-15-10)8-1-2-8)16-6-9(7-16)18-13-14-3-4-20-13/h3-5,8-9H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZLNDPWHVSXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)OC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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